molecular formula C5H6BrN3 B15123936 4-Bromo-1-cyclopropyl-1H-1,2,3-triazole CAS No. 1622843-73-5

4-Bromo-1-cyclopropyl-1H-1,2,3-triazole

Cat. No.: B15123936
CAS No.: 1622843-73-5
M. Wt: 188.03 g/mol
InChI Key: SXOIDOPBRYHMQI-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a bromine atom at the fourth position and a cyclopropyl group at the first position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-cyclopropyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) salts to form the triazole ring. The bromine atom can be introduced through bromination of the triazole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions followed by bromination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopropyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted triazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the triazole ring.

    Reduction Products: Reduced forms of the triazole ring.

Scientific Research Applications

4-Bromo-1-cyclopropyl-1H-1,2,3-triazole has found applications in several areas of scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group and the triazole ring contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-cyclopropyl-1H-1,2,3-triazole
  • 4-Bromo-1-cyclopropyl-5-isopropyl-1H-1,2,3-triazole
  • 4-Bromo-1-(cyclopropyl-d5)-1H-1,2,3-triazole-5-d

Uniqueness

4-Bromo-1-cyclopropyl-1H-1,2,3-triazole is unique due to the specific positioning of the bromine atom and the cyclopropyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

1622843-73-5

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

IUPAC Name

4-bromo-1-cyclopropyltriazole

InChI

InChI=1S/C5H6BrN3/c6-5-3-9(8-7-5)4-1-2-4/h3-4H,1-2H2

InChI Key

SXOIDOPBRYHMQI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(N=N2)Br

Origin of Product

United States

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